molecular formula C11H14Cl2O B14036240 1-Chloro-2-(3-chloropropyl)-3-ethoxybenzene

1-Chloro-2-(3-chloropropyl)-3-ethoxybenzene

Katalognummer: B14036240
Molekulargewicht: 233.13 g/mol
InChI-Schlüssel: FIQFSKXYTIWRKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-2-(3-chloropropyl)-3-ethoxybenzene is an organic compound characterized by the presence of chlorine, ethoxy, and chloropropyl groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-(3-chloropropyl)-3-ethoxybenzene typically involves the chlorination of 2-(3-chloropropyl)-3-ethoxybenzene. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled temperature and pressure conditions to ensure the selective chlorination of the benzene ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloro-2-(3-chloropropyl)-3-ethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.

    Oxidation Reactions: The ethoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Substitution: 1-Hydroxy-2-(3-hydroxypropyl)-3-ethoxybenzene.

    Oxidation: 1-Chloro-2-(3-chloropropyl)-3-formylbenzene.

    Reduction: 1-Chloro-2-(3-chloropropyl)-3-ethylbenzene.

Wissenschaftliche Forschungsanwendungen

1-Chloro-2-(3-chloropropyl)-3-ethoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Chloro-2-(3-chloropropyl)-3-ethoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

    1-Chloro-2-(3-chloropropyl)-3-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.

    1-Chloro-2-(3-chloropropyl)-3-hydroxybenzene: Contains a hydroxy group instead of an ethoxy group.

    1-Chloro-2-(3-chloropropyl)-3-methylbenzene: Features a methyl group instead of an ethoxy group.

Uniqueness: 1-Chloro-2-(3-chloropropyl)-3-ethoxybenzene is unique due to the presence of the ethoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from its analogs and suitable for particular applications where the ethoxy group plays a crucial role.

Eigenschaften

Molekularformel

C11H14Cl2O

Molekulargewicht

233.13 g/mol

IUPAC-Name

1-chloro-2-(3-chloropropyl)-3-ethoxybenzene

InChI

InChI=1S/C11H14Cl2O/c1-2-14-11-7-3-6-10(13)9(11)5-4-8-12/h3,6-7H,2,4-5,8H2,1H3

InChI-Schlüssel

FIQFSKXYTIWRKJ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C(=CC=C1)Cl)CCCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.